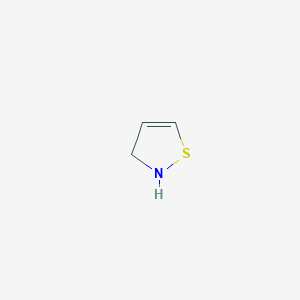
Dihydroisothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroisothiazole: is a heterocyclic compound that contains both sulfur and nitrogen atoms within a five-membered ring structure This compound is a partially hydrogenated derivative of isothiazole, which is known for its unsaturated ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dihydroisothiazole derivatives can be synthesized through various methods. One common approach involves the oxidative cyclization of N-arylamides of 3-alkylaminoprop-2-enethioic acids. This method typically requires the use of oxidizing agents and specific reaction conditions to achieve the desired cyclization . Another method involves the oxidation of 3,4-dialkyl substituted isothiazolium salts to form this compound derivatives .
Industrial Production Methods: Industrial production of this compound derivatives often involves large-scale oxidative cyclization processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions: Dihydroisothiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of both sulfur and nitrogen atoms in the ring, which can participate in different chemical transformations.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride can be employed to reduce this compound derivatives to their fully saturated counterparts.
Major Products Formed: The major products formed from these reactions include various substituted this compound derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced .
Applications De Recherche Scientifique
Chemistry: Dihydroisothiazole derivatives are used as building blocks in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound derivatives have been studied for their potential antimicrobial and antiviral properties. These compounds can inhibit the growth of certain bacteria and viruses, making them promising candidates for the development of new therapeutic agents .
Medicine: this compound derivatives have shown potential as pharmaceutical agents due to their ability to interact with specific biological targets. They have been investigated for their anti-inflammatory, anticancer, and antiviral activities, among other therapeutic applications .
Industry: In the industrial sector, this compound derivatives are used in the production of specialty chemicals and materials. Their unique chemical properties make them suitable for use in coatings, adhesives, and other advanced materials .
Mécanisme D'action
The mechanism of action of dihydroisothiazole derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, certain this compound derivatives have been shown to inhibit viral replication by targeting viral enzymes and interfering with their function .
Comparaison Avec Des Composés Similaires
Uniqueness: this compound is unique due to its partially hydrogenated ring structure, which imparts distinct chemical and physical properties compared to its fully unsaturated analogs. This unique structure allows for a broader range of chemical modifications and applications, making this compound derivatives valuable in various fields of research and industry .
Propriétés
Numéro CAS |
116959-14-9 |
|---|---|
Formule moléculaire |
C3H5NS |
Poids moléculaire |
87.15 g/mol |
Nom IUPAC |
2,3-dihydro-1,2-thiazole |
InChI |
InChI=1S/C3H5NS/c1-2-4-5-3-1/h1,3-4H,2H2 |
Clé InChI |
YTQQIHUQLOZOJI-UHFFFAOYSA-N |
SMILES canonique |
C1C=CSN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


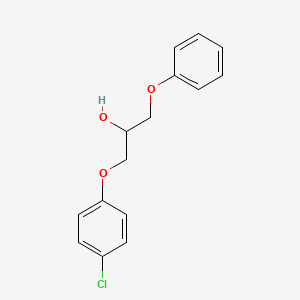

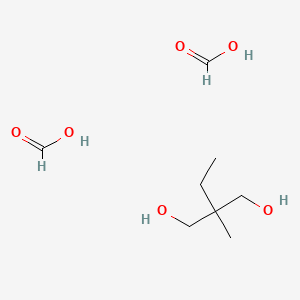
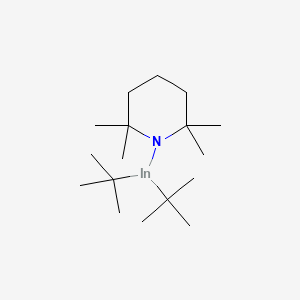
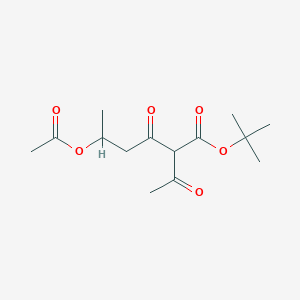
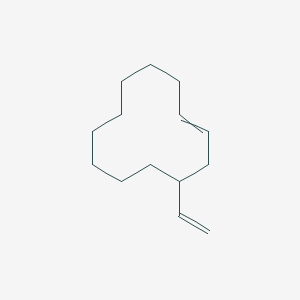
![3-(3-Phenyl-1H-pyrazol-1-yl)-1H-1lambda~6~-thieno[3,4-d][1,2]thiazole-1,1-dione](/img/structure/B14293129.png)
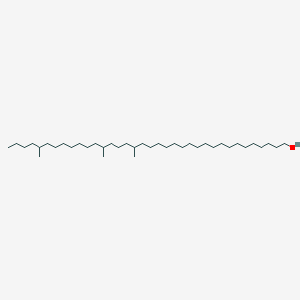
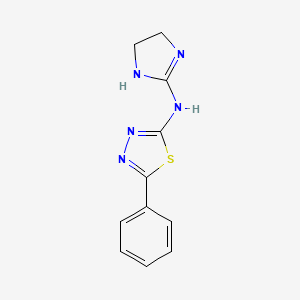
![5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole](/img/structure/B14293142.png)

![13-[(Oxiran-2-yl)methyl]-1,4,7,10-tetraoxa-13-azacyclopentadecane](/img/structure/B14293162.png)
![2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14293165.png)
![4-[2-(3,4-Dichlorophenyl)hydrazinylidene]butanoic acid](/img/structure/B14293169.png)
